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molecular formula C7H4Cl2O B042875 2,4-Dichlorobenzaldehyde CAS No. 874-42-0

2,4-Dichlorobenzaldehyde

Cat. No. B042875
M. Wt: 175.01 g/mol
InChI Key: YSFBEAASFUWWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04317934

Procedure details

To a 600 cc Hastoloy C autoclave was charged 48.52 g of a crude chlorination mixture containing 10.93% 2,4-dichlorotoluene, 70.39% α,2,4-trichlorotoluene, 18.52% α,α,2,4-tetrachlorotoluene, 0.10% α,α,2,4-pentachlorotoluene (the percentages represent gas chromatograph area percents), 39 g of sodium bicarbonate and 146 ml of water. The autoclave was flushed with nitrogen and pressure tested to 1500 psig. The autoclave was then vented to atmospheric pressure and heated. The temperature was increased to 160° C. and maintained for two hours. The pressure increased from atmosphere pressure to between 200 and 400 psig. After two hours, the autoclave was cooled to 80° C., vented and the product removed. After separation of the aqueous phase, the crude aldehyde mixture was flash distilled affording 11.84% 2,4-dichlorotoluene, 16.94% 2,4-dichlorobenzaldehyde and 71.21% 2,4-dichlorobenzyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α,α,2,4-pentachlorotoluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Name
Quantity
146 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].Cl[CH2:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:13]=1[Cl:19].ClC(Cl)[C:22]1[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][C:23]=1[Cl:29].[C:31](=[O:34])(O)[O-:32].[Na+]>O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Cl:19][C:13]1[CH:14]=[C:15]([Cl:18])[CH:16]=[CH:17][C:12]=1[CH:11]=[O:32].[Cl:28][C:25]1[CH:24]=[C:23]([Cl:29])[CH:22]=[CH:27][C:26]=1[CH2:31][OH:34] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=C(C=C(C=C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C1=C(C=C(C=C1)Cl)Cl)Cl
Name
α,α,2,4-pentachlorotoluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
146 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 600 cc Hastoloy C autoclave was charged 48.52 g of a crude chlorination mixture
CUSTOM
Type
CUSTOM
Details
The autoclave was flushed with nitrogen and pressure
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The pressure increased from atmosphere pressure to between 200 and 400 psig
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave was cooled to 80° C.
CUSTOM
Type
CUSTOM
Details
the product removed
CUSTOM
Type
CUSTOM
Details
After separation of the aqueous phase
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11.84%
Name
Type
product
Smiles
ClC1=C(C=O)C=CC(=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16.94%
Name
Type
product
Smiles
ClC1=C(CO)C=CC(=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71.21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04317934

Procedure details

To a 600 cc Hastoloy C autoclave was charged 48.52 g of a crude chlorination mixture containing 10.93% 2,4-dichlorotoluene, 70.39% α,2,4-trichlorotoluene, 18.52% α,α,2,4-tetrachlorotoluene, 0.10% α,α,2,4-pentachlorotoluene (the percentages represent gas chromatograph area percents), 39 g of sodium bicarbonate and 146 ml of water. The autoclave was flushed with nitrogen and pressure tested to 1500 psig. The autoclave was then vented to atmospheric pressure and heated. The temperature was increased to 160° C. and maintained for two hours. The pressure increased from atmosphere pressure to between 200 and 400 psig. After two hours, the autoclave was cooled to 80° C., vented and the product removed. After separation of the aqueous phase, the crude aldehyde mixture was flash distilled affording 11.84% 2,4-dichlorotoluene, 16.94% 2,4-dichlorobenzaldehyde and 71.21% 2,4-dichlorobenzyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α,α,2,4-pentachlorotoluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Name
Quantity
146 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].Cl[CH2:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:13]=1[Cl:19].ClC(Cl)[C:22]1[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][C:23]=1[Cl:29].[C:31](=[O:34])(O)[O-:32].[Na+]>O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Cl:19][C:13]1[CH:14]=[C:15]([Cl:18])[CH:16]=[CH:17][C:12]=1[CH:11]=[O:32].[Cl:28][C:25]1[CH:24]=[C:23]([Cl:29])[CH:22]=[CH:27][C:26]=1[CH2:31][OH:34] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=C(C=C(C=C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C1=C(C=C(C=C1)Cl)Cl)Cl
Name
α,α,2,4-pentachlorotoluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
146 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 600 cc Hastoloy C autoclave was charged 48.52 g of a crude chlorination mixture
CUSTOM
Type
CUSTOM
Details
The autoclave was flushed with nitrogen and pressure
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The pressure increased from atmosphere pressure to between 200 and 400 psig
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave was cooled to 80° C.
CUSTOM
Type
CUSTOM
Details
the product removed
CUSTOM
Type
CUSTOM
Details
After separation of the aqueous phase
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11.84%
Name
Type
product
Smiles
ClC1=C(C=O)C=CC(=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16.94%
Name
Type
product
Smiles
ClC1=C(CO)C=CC(=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71.21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04317934

Procedure details

To a 600 cc Hastoloy C autoclave was charged 48.52 g of a crude chlorination mixture containing 10.93% 2,4-dichlorotoluene, 70.39% α,2,4-trichlorotoluene, 18.52% α,α,2,4-tetrachlorotoluene, 0.10% α,α,2,4-pentachlorotoluene (the percentages represent gas chromatograph area percents), 39 g of sodium bicarbonate and 146 ml of water. The autoclave was flushed with nitrogen and pressure tested to 1500 psig. The autoclave was then vented to atmospheric pressure and heated. The temperature was increased to 160° C. and maintained for two hours. The pressure increased from atmosphere pressure to between 200 and 400 psig. After two hours, the autoclave was cooled to 80° C., vented and the product removed. After separation of the aqueous phase, the crude aldehyde mixture was flash distilled affording 11.84% 2,4-dichlorotoluene, 16.94% 2,4-dichlorobenzaldehyde and 71.21% 2,4-dichlorobenzyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α,α,2,4-pentachlorotoluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Name
Quantity
146 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].Cl[CH2:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:13]=1[Cl:19].ClC(Cl)[C:22]1[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][C:23]=1[Cl:29].[C:31](=[O:34])(O)[O-:32].[Na+]>O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Cl:19][C:13]1[CH:14]=[C:15]([Cl:18])[CH:16]=[CH:17][C:12]=1[CH:11]=[O:32].[Cl:28][C:25]1[CH:24]=[C:23]([Cl:29])[CH:22]=[CH:27][C:26]=1[CH2:31][OH:34] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=C(C=C(C=C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C1=C(C=C(C=C1)Cl)Cl)Cl
Name
α,α,2,4-pentachlorotoluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
146 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 600 cc Hastoloy C autoclave was charged 48.52 g of a crude chlorination mixture
CUSTOM
Type
CUSTOM
Details
The autoclave was flushed with nitrogen and pressure
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The pressure increased from atmosphere pressure to between 200 and 400 psig
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave was cooled to 80° C.
CUSTOM
Type
CUSTOM
Details
the product removed
CUSTOM
Type
CUSTOM
Details
After separation of the aqueous phase
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11.84%
Name
Type
product
Smiles
ClC1=C(C=O)C=CC(=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16.94%
Name
Type
product
Smiles
ClC1=C(CO)C=CC(=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71.21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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